1-(3-Amino-2-nitrophenyl)ethanone
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Overview
Description
1-(3-Amino-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a phenyl ring, along with an ethanone group (-COCH3)
Preparation Methods
The synthesis of 1-(3-Amino-2-nitrophenyl)ethanone typically involves nitration and subsequent reduction reactions. One common method starts with the nitration of acetophenone to produce 3-nitroacetophenone. This intermediate is then subjected to a reduction reaction to introduce the amino group, resulting in the formation of this compound .
Industrial production methods may involve the use of metal catalysts and optimized reaction conditions to enhance yield and purity. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the nitro group to an amino group under controlled conditions .
Chemical Reactions Analysis
1-(3-Amino-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents like potassium permanganate (KMnO4).
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Amino-2-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes .
Comparison with Similar Compounds
1-(3-Amino-2-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Amino-3-nitrophenyl)ethanone: Similar structure but with different positional isomers of the amino and nitro groups.
1-(3-Nitrophenyl)ethanone: Lacks the amino group, affecting its reactivity and applications.
1-(3-Amino-4-nitrophenyl)ethanone: Another positional isomer with distinct chemical properties
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-(3-amino-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,9H2,1H3 |
InChI Key |
SZKDXWIWZZKYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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